molecular formula C16H10Cl2N4S2 B2553538 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955965-57-8

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No. B2553538
CAS RN: 955965-57-8
M. Wt: 393.3
InChI Key: ZIGIMICLZAQPOQ-UHFFFAOYSA-N
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Description

The compound 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine is a complex molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple heterocyclic rings and halogen substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation or cyclization reactions. For instance, the synthesis of a pyrazole derivative was achieved through a condensation/cyclization reaction involving an enone and hydrazine hydrochloride . Similarly, the reaction of Appel salt with 1H-pyrazol-5-amines leads to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions including cyclization and the use of specific reagents to introduce the thiazol and pyrazol rings.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, which provides unambiguous structure determination . The presence of chlorine substituents and heterocyclic rings such as thiophene, pyrazole, and thiazole in the compound of interest suggests that it may crystallize in a similar manner, with specific space groups and unit cell parameters that could be determined through crystallography.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds can be influenced by the presence of substituents and the nature of the heterocycles. For example, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines leads to the formation of pyrazolo[3,4-d]thiazoles . The compound of interest, with its dichlorophenyl and thienyl substituents, may undergo similar reactions, potentially leading to the formation of new heterocyclic structures or the modification of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be studied using various spectroscopic techniques and theoretical calculations. For instance, the structural geometry, electronic properties, and vibrational frequencies of a thiadiazole derivative were characterized using FT-IR, NMR, HRMS, and DFT calculations . Similarly, the electronic and structural properties of a pyrazoline derivative were investigated using DFT methods . These studies suggest that the compound of interest could be analyzed using similar techniques to determine its bond lengths, bond angles, electronic properties, and potential applications in fields such as nonlinear optics (NLO) .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Research in the field of heterocyclic chemistry has shown that compounds similar to 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine serve as versatile building blocks for the synthesis of a wide range of heterocyclic compounds. For instance, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, emphasizing their utility in synthesizing pyrazolo-imidazoles, thiazoles, and other heterocycles, showcasing the compound's relevance in generating diverse molecular architectures (Gomaa & Ali, 2020). Similarly, Abdurakhmanova et al. (2018) discussed the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, highlighting the chemical and biological properties of these derivatives, which underscore the potential of such compounds in creating biologically active molecules (Abdurakhmanova et al., 2018).

Pharmacological Potential

The pharmacological potential of related heterocyclic compounds has been extensively explored. Jůza et al. (2022) reviewed the therapeutic potential of dopamine D2 receptor modulators, which are structurally related to the compound . These modulators have shown promise in treating neuropsychiatric disorders, illustrating the compound's potential as a pharmacophore (Jůza et al., 2022).

Optoelectronic Materials

Lipunova et al. (2018) reported on the application of quinazoline and pyrimidine derivatives, which share a similar heterocyclic framework with the compound of interest, in creating novel optoelectronic materials. These materials find applications in electronic devices, highlighting the compound's utility beyond biological systems (Lipunova et al., 2018).

Environmental Impact and Biodegradation

Studies on compounds containing 2,4-dichlorophenyl groups, such as the one , also extend to environmental science. For instance, Magnoli et al. (2020) reviewed the behavior and microbial biodegradation of 2,4-D herbicides, shedding light on the environmental impact and degradation pathways of organochlorine compounds, which is relevant for understanding the ecological implications of such chemicals (Magnoli et al., 2020).

Mechanism of Action

The mechanism of action of thiazole-bearing compounds is diverse. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists due to their diverse biological activities . They are being developed as novel therapeutic agents for a variety of pathological conditions . The future research may focus on finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4S2/c17-9-3-4-10(12(18)6-9)13-8-24-16(21-13)22-15(19)11(7-20-22)14-2-1-5-23-14/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIMICLZAQPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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